Product packaging for Cyclopentyl 2-(3-fluorophenyl)ethyl ketone(Cat. No.:CAS No. 898767-81-2)

Cyclopentyl 2-(3-fluorophenyl)ethyl ketone

Cat. No.: B1327638
CAS No.: 898767-81-2
M. Wt: 220.28 g/mol
InChI Key: WZFPGANMVHXVDH-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(3-fluorophenyl)ethyl ketone is a useful research compound. Its molecular formula is C14H17FO and its molecular weight is 220.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17FO B1327638 Cyclopentyl 2-(3-fluorophenyl)ethyl ketone CAS No. 898767-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentyl-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO/c15-13-7-3-4-11(10-13)8-9-14(16)12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFPGANMVHXVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644559
Record name 1-Cyclopentyl-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-81-2
Record name 1-Cyclopentyl-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclopentyl 2 3 Fluorophenyl Ethyl Ketone and Analogous Structures

Grignard Reagent-Mediated Synthetic Pathways for Ketone Formation

Grignard reagents, or organomagnesium halides, are powerful nucleophiles widely employed in the formation of carbon-carbon bonds. Their utility in ketone synthesis is particularly noteworthy, offering versatile routes from various starting materials.

Reaction of Organomagnesium Species with Nitriles to Yield Ketones

The reaction of a Grignard reagent with a nitrile is a well-established method for the synthesis of ketones. ucalgary.cajove.comlibretexts.org This reaction proceeds through a nucleophilic acyl substitution mechanism, where the carbanionic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. jove.com This initial addition forms an intermediate imine salt. ucalgary.ca Subsequent hydrolysis of this intermediate, typically with an aqueous acid, yields the final ketone product. jove.comlibretexts.org

A key advantage of this method is that the ketone is not formed until the hydrolysis step, which prevents a second addition of the Grignard reagent to the ketone product, a common side reaction in other ketone syntheses involving Grignard reagents. ucalgary.caorganicchemistrytutor.com The reaction is generally carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107). ucalgary.ca

For the synthesis of Cyclopentyl 2-(3-fluorophenyl)ethyl ketone, this pathway could theoretically involve the reaction of 3-fluorophenethylmagnesium bromide with cyclopentanecarbonitrile (B127170) or cyclopentylmagnesium bromide with 3-(3-fluorophenyl)propanenitrile. A similar synthesis of cyclopentyl phenyl ketone has been reported, where bromocyclopentane (B41573) is reacted with magnesium to form the Grignard reagent, which then reacts with benzonitrile (B105546). google.com

Table 1: Examples of Ketone Synthesis via Grignard Reaction with Nitriles
Grignard ReagentNitrileProduct KetoneReference
Ethylmagnesium bromideBenzonitrilePropiophenone libretexts.org
Cyclopentylmagnesium bromideBenzonitrileCyclopentyl phenyl ketone google.com
Cyclopentylmagnesium bromide2-FluorobenzonitrileCyclopentyl-(2-fluorophenyl)methanone researchgate.net

Strategies for Ketone Synthesis via Grignard Addition to Aldehydes Followed by Oxidation

An alternative two-step approach for ketone synthesis involves the addition of a Grignard reagent to an aldehyde, followed by the oxidation of the resulting secondary alcohol. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The initial Grignard addition to the aldehyde carbonyl group forms a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. orgoreview.com

This secondary alcohol can then be oxidized to the corresponding ketone using a variety of oxidizing agents. libretexts.org Common reagents for this transformation include Jones reagent (CrO₃ in H₂SO₄) and Dess-Martin periodinane (DMP). libretexts.org This method provides a versatile route to a wide range of ketones, as the structure of the final product can be readily modified by changing either the Grignard reagent or the starting aldehyde. chemguide.co.uk

For instance, to synthesize a ketone analogous to the target compound, one could react 3-fluorobenzaldehyde (B1666160) with an appropriate Grignard reagent, followed by oxidation of the resulting secondary alcohol.

Table 2: Two-Step Ketone Synthesis: Grignard Addition and Oxidation
Grignard ReagentAldehydeIntermediate Secondary AlcoholOxidizing AgentFinal Ketone
Methylmagnesium bromideBenzaldehyde1-PhenylethanolJones ReagentAcetophenone
Phenylmagnesium bromideAcetaldehyde1-PhenylethanolPCCAcetophenone
Cyclopentylmagnesium bromide3-FluorobenzaldehydeCyclopentyl(3-fluorophenyl)methanolDMPCyclopentyl 3-fluorophenyl ketone

Friedel-Crafts Acylation Approaches in the Synthesis of Phenyl Ketones

Friedel-Crafts acylation is a classic and highly effective method for the synthesis of aryl ketones. nih.govlibretexts.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.orgyoutube.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. nih.gov

This method is particularly useful for synthesizing phenyl ketones. google.com For example, the acylation of benzene (B151609) with an appropriate acyl chloride, such as cyclopentanecarbonyl chloride, in the presence of AlCl₃ would yield cyclopentyl phenyl ketone. libretexts.org Similarly, reacting fluorobenzene (B45895) with an acyl chloride would introduce the acyl group onto the fluorinated aromatic ring. The position of acylation on the substituted ring is directed by the nature of the substituent; in the case of fluorobenzene, para-substitution is generally favored. libretexts.org

While highly effective, traditional Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste. youtube.com Modern variations of this reaction aim to use more environmentally friendly and recyclable catalysts. organic-chemistry.org

Oxidative Cleavage and Other Oxidation Reactions for Ketone Generation

Oxidative cleavage of alkenes is another powerful tool for the synthesis of ketones. masterorganicchemistry.comlibretexts.org Ozonolysis, the reaction of an alkene with ozone (O₃), is a widely used method for this transformation. libretexts.orgmasterorganicchemistry.com The initial reaction forms an ozonide intermediate, which can then be worked up under either reductive or oxidative conditions. masterorganicchemistry.com An oxidative work-up, often using hydrogen peroxide (H₂O₂), will cleave the double bond and convert the alkene carbons into ketones or carboxylic acids. masterorganicchemistry.comlibretexts.org If a carbon of the double bond is disubstituted, it will form a ketone. libretexts.org

This method can be applied to both cyclic and acyclic alkenes. For example, the ozonolysis of 1-cyclopentyl-3-(3-fluorophenyl)prop-1-ene with an oxidative workup could potentially yield this compound. More recently, manganese-catalyzed oxidative cleavage of alkenes using molecular oxygen has been developed as a greener alternative to ozonolysis. nih.govacs.org

Another approach involves a one-pot, multi-step method that includes manganese-catalyzed epoxidation or cis-dihydroxylation of the alkene, followed by ring-opening and subsequent carbon-carbon bond cleavage with sodium periodate. researchgate.net

Advances in Green Chemistry for Ketone Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of ketones, with a focus on biocatalysis and the use of renewable resources.

Biocatalytic Approaches for Enantioselective Ketone Reduction

While not a direct synthesis of ketones, biocatalytic reduction of ketones to chiral alcohols is a crucial green chemistry application that highlights the importance of ketones as synthetic intermediates. researchgate.net This process often utilizes enzymes, such as carbonyl reductases (CREDs) or alcohol dehydrogenases (ADHs), to achieve high enantioselectivity. researchgate.netalmacgroup.com These biocatalytic reductions are typically performed under mild reaction conditions in aqueous media, making them an environmentally benign alternative to traditional chemical reductions that often employ metal hydrides. researchgate.netmdpi.com

The reverse reaction, the oxidation of secondary alcohols to ketones, can also be achieved using biocatalytic methods. Furthermore, ene-reductases (EREDs) have been used for the enantioselective reduction of α,β-unsaturated ketones (enones), which can be considered a green approach to producing saturated ketones. acs.org The development of robust and efficient biocatalysts for both the synthesis and transformation of ketones is an active area of research with significant potential for industrial applications. mdpi.comacs.org

Development of Sustainable Catalytic Systems for Carbonyl Compound Production

The synthesis of ketones and other carbonyl compounds is increasingly benefiting from the development of sustainable catalytic processes that offer environmental and economic advantages. numberanalytics.com These processes aim to reduce energy consumption, minimize waste, and improve product yields. numberanalytics.com

A notable advancement is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For instance, magnetic ruthenium-coated iron nanoparticles have been developed as a magnetically recoverable heterogeneous catalyst for the transfer hydrogenation of ketones. acs.org This system shows high selectivity for ketones over other functional groups like aldehydes. acs.org

Another sustainable approach is the catalytic ketonization of carboxylic acids, which provides a direct route to producing ketones. researchgate.net This method is considered a sustainable way to produce chemicals and biofuels. researchgate.net Various heterogeneous metal oxide catalysts, including manganese dioxide (MnO₂), cerium dioxide (CeO₂), and zirconium dioxide (ZrO₂), have been effectively used for this transformation. researchgate.net The catalytic performance of different metal oxides in the ketonization of pentanoic acid to produce 5-nonanone (B165733) has been studied, demonstrating that ZrO₂ in both tetragonal and monoclinic forms shows high activity and selectivity. researchgate.net

Below is a summary of various catalysts used in sustainable ketone synthesis:

Table 1: Sustainable Catalytic Systems for Ketone Production
Catalyst System Reaction Type Substrate Example Product Example Key Advantages
Ruthenium-coated Iron Nanoparticles acs.org Transfer Hydrogenation Various Ketones Secondary Alcohols Magnetically recoverable, high selectivity.
ZrO₂ researchgate.net Ketonization Pentanoic Acid 5-Nonanone High activity and selectivity (65-66% yield).
CeO₂-ZrO₂ researchgate.net Ketonization Pentanoic Acid 5-Nonanone Effective heterogeneous catalysis.

Innovations in Aqueous Medium and Solvent-Free Synthetic Processes

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. In ketone synthesis, significant progress has been made in developing solvent-free and aqueous medium-based processes.

Solvent-free synthesis, often aided by microwave irradiation, offers a rapid and efficient alternative to traditional methods. tandfonline.comtandfonline.com For example, a method for synthesizing α,β-unsaturated ketones involves the reaction of acetals with aryl ketones in the absence of a solvent, using Lewis acids as catalysts under microwave irradiation. tandfonline.comtandfonline.com This technique leads to good to excellent yields with short reaction times. tandfonline.com Similarly, iron(III) triflate has been employed as a recyclable catalyst for the solvent-free synthesis of β-enamino ketones and esters from β-dicarbonyl compounds and primary amines, resulting in high yields and short reaction periods. researchgate.net

Another innovative solvent-free approach is the aerobic oxidation of benzylic compounds to the corresponding ketones using molecular oxygen. mdpi.com Bimetallic Au-Pd nanoparticles supported on porous carbon have proven to be highly efficient catalysts for this transformation under mild, solvent-free conditions. mdpi.com This system achieved a 78% conversion of indane to indanone with over 99% selectivity. mdpi.com

The following table highlights different solvent-free synthetic methodologies for ketones.

Table 2: Solvent-Free Synthetic Processes for Ketones
Method Catalyst Reactants Product Type Key Features
Microwave Irradiation tandfonline.comtandfonline.com Lewis Acids Acetals and Aryl Ketones α,β-Unsaturated Ketones Rapid, efficient, excellent yields.
Catalytic Condensation researchgate.net Iron(III) Triflate β-Dicarbonyls and Amines β-Enamino Ketones Recyclable catalyst, high yields, chemo- and regio-selective.
Aerobic Oxidation mdpi.com Au-Pd Nanoparticles Benzylic Compounds Benzylic Ketones Uses O₂ as oxidant, mild conditions, high conversion and selectivity.

Exploration of Novel Synthetic Routes for Related Ketones

Research into novel synthetic pathways continues to expand the toolkit for creating complex ketones. One innovative strategy enhances the utility of aromatic ketones by converting them into aromatic esters through a one-pot sequential Claisen and retro-Claisen process. waseda.jp This transformation allows the resulting esters to react with various nucleophiles, broadening the applications of aromatic ketones in synthesizing other valuable compounds. waseda.jp

For the synthesis of specific analogous structures, such as cyclopentyl phenyl ketone, a process involving the reaction of bromocyclopentane with benzonitrile in the presence of magnesium in tetrahydrofuran has been developed. google.com This Grignard-type reaction offers a direct route to this class of ketones with high purity. google.com

The synthesis of α-haloketones, which are valuable intermediates, has also seen advancements. Direct α-halogenation of aryl ketones can be achieved using various reagents. mdpi.com For instance, bromination can be performed using bromine (Br₂) in glacial acetic acid under microwave irradiation or without any promoter. mdpi.com

Furthermore, novel methodologies have been developed for creating complex heterocyclic structures from aryl ketone precursors, such as 2-aminothiazoles and 2-aryl pyridines. vensel.org Another approach involves the geminal dialkylation of the carbonyl group in aromatic aldehydes and ketones using benzyl-lithiums, which are generated from benzyl (B1604629) methyl selenides. rsc.org This reaction provides a novel route to aryl alkanes from aromatic carbonyl compounds. rsc.org

Reaction Mechanisms and Reactivity of Fluorinated Cyclopentyl Ethyl Ketone Systems

Mechanistic Investigations of Carbonyl Group Transformations

Transformations of the carbonyl group in fluorinated ketones are of significant interest. The mechanisms of these reactions are often governed by the electronic effects of the fluorine substituent. For instance, in electrophilic fluorination reactions using reagents like Selectfluor®, the reaction is proposed to proceed through an enol or enolic tautomer. sapub.orgscispace.com The formation of this intermediate is a critical step, and its stability can be influenced by the electronic nature of the substituents on the aromatic ring. In cases where the enol form is readily generated, fluorination can occur under mild conditions. sapub.orgscispace.com

The reaction mechanism can be influenced by the reaction conditions. For example, in the presence of an acid catalyst, the keto-enol tautomerization can be facilitated, leading to a faster reaction rate. scispace.com The nature of the fluorinating agent also plays a crucial role. While electrophilic fluorinating agents are common, nucleophilic fluorination strategies have also been developed. nih.govrsc.org

Studies on analogous cyclic ketone systems have shown that both steric and electronic factors, arising from the fluorinating agent and the substrate, govern the reaction pathways. sapub.orgresearchgate.net For instance, bulky fluorinating agents may face steric hindrance, affecting the regioselectivity of the fluorination. sapub.org

Quantum Mechanical and Computational Analysis of Fluorine Substitution Effects on Carbonyl Electrophilicity and Keto-Hydrate Equilibrium

Quantum mechanical and computational studies provide valuable insights into how fluorine substitution impacts the properties of the carbonyl group. The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect. brainkart.com This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. brainkart.comnih.govresearchgate.net

Computational models can be used to quantify this effect by calculating parameters such as the charge on the carbonyl carbon. nih.gov A higher positive charge indicates greater electrophilicity. This increased reactivity is a key factor in understanding the transformations of fluorinated ketones. nih.gov

Another important aspect is the equilibrium between the keto form and its hydrate (B1144303) (gem-diol). Fluorination, particularly at the α-position to the carbonyl group, is known to shift this equilibrium towards the hydrate form. sapub.orgresearchgate.netnih.govnih.govresearchgate.net This is due to the stabilization of the hydrate by the electron-withdrawing fluorine atoms. nih.gov Quantum mechanical calculations can be employed to determine the relative stabilities of the keto and hydrate forms in both the gas phase and in solution, providing a thermodynamic understanding of this equilibrium. nih.govresearchgate.net

The following table summarizes the general effects of fluorine substitution on carbonyl properties:

PropertyEffect of Fluorine SubstitutionRationale
Carbonyl Carbon Electrophilicity IncreasedThe strong electron-withdrawing inductive effect of fluorine makes the carbonyl carbon more electron-deficient and thus more electrophilic. brainkart.comresearchgate.net
Keto-Hydrate Equilibrium Equilibrium shifts towards the hydrate formThe electron-withdrawing nature of fluorine stabilizes the gem-diol (hydrate) structure. sapub.orgnih.gov
Reactivity towards Nucleophiles IncreasedThe enhanced electrophilicity of the carbonyl carbon leads to a greater susceptibility to nucleophilic attack. brainkart.com

Steric and Electronic Influences on Reaction Pathways and Selectivity in Fluorinated Ketones

Both steric and electronic factors play a crucial role in determining the reaction pathways and selectivity in the reactions of fluorinated ketones. The electronic influence of the fluorine atom, as discussed previously, primarily enhances the reactivity of the carbonyl group. brainkart.com

Steric effects, on the other hand, can dictate the regioselectivity and stereoselectivity of a reaction. brainkart.comnih.gov For instance, the approach of a bulky reagent to the carbonyl carbon may be hindered by the presence of large substituents on the cyclopentyl ring or the ethyl chain. brainkart.com In the context of fluorination reactions, the size of the fluorinating agent can influence which α-carbon is fluorinated. sapub.org

The interplay between steric and electronic effects is often subtle and can lead to complex outcomes. sapub.orgnih.gov For example, while the electronic effect of a fluorine substituent might activate a particular position for reaction, steric hindrance at that same position could prevent the reaction from occurring, leading to a different, less electronically favored, product. Computational modeling can be a powerful tool to dissect these competing effects and predict reaction outcomes. nih.gov

Studies on Carbon-Fluorine Bond Functionalization and Cleavage in Analogous Compounds

While the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, its functionalization and cleavage in analogous aromatic and ketone compounds have been the subject of considerable research. cas.cnbaranlab.org The activation of C-F bonds often requires harsh conditions or the use of transition metal catalysts. researchgate.netmdpi.comnih.gov

In aromatic systems, C-F bond activation can be achieved through various strategies, including oxidative addition to a low-valent metal center or through nucleophilic aromatic substitution, particularly when the ring is activated by other electron-withdrawing groups. mdpi.com

In the context of fluorinated ketones, C-F bond cleavage can be more complex. The presence of the carbonyl group can influence the reactivity of the C-F bond. For instance, reductive methods, including those employing visible light photoredox catalysis, have been developed for the selective cleavage of a single C-F bond in trifluoromethyl ketones. researchgate.netnih.gov Mechanistic studies suggest that these reactions can proceed through radical intermediates. researchgate.netacs.org

Intramolecular nucleophilic substitution can also lead to C-F bond cleavage, particularly when a suitable nucleophile is positioned to form a stable five- or six-membered ring. cas.cn The stereochemistry of such reactions often proceeds with an inversion of configuration, consistent with an SN2 mechanism. cas.cn

Advanced Analytical Techniques for the Characterization of Complex Ketone Structures

Spectroscopic Methods for Structural Elucidation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of Cyclopentyl 2-(3-fluorophenyl)ethyl ketone, the IR spectrum is dominated by characteristic absorptions corresponding to the carbonyl group (C=O) and the various carbon-hydrogen (C-H) bonds within the alkyl and aromatic moieties.

The most prominent feature in the IR spectrum of a ketone is the strong C=O stretching vibration. For saturated aliphatic ketones, this absorption typically appears in the range of 1705-1725 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of a phenyl group adjacent to the ethyl ketone structure can influence this frequency. spectroscopyonline.compg.edu.pl The C-H stretching vibrations of the cyclopentyl and ethyl groups are expected in the 2850-3000 cm⁻¹ region. orgchemboulder.com Aromatic C-H stretches from the 3-fluorophenyl group will also be present.

Table 1: Predicted Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Carbonyl (C=O) Stretch 1705 - 1725 Strong
Alkyl C-H (Cyclopentyl, Ethyl) Stretch 2850 - 3000 Medium to Strong
Aromatic C-H (Fluorophenyl) Stretch 3000 - 3100 Medium
C-F Stretch 1000 - 1400 Strong

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the unambiguous structural confirmation of this compound.

In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the protons provide information about their local electronic environment and neighboring protons. The protons on the cyclopentyl ring and the ethyl chain would appear in the upfield region, typically between 1.0 and 3.0 ppm. The protons on the 3-fluorophenyl ring would be found in the downfield aromatic region, generally between 7.0 and 8.0 ppm, with their splitting patterns influenced by the fluorine atom. wikipedia.org

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of 190-215 ppm. libretexts.org The carbons of the 3-fluorophenyl ring will have chemical shifts influenced by the electron-withdrawing fluorine atom. researchgate.netacs.org The aliphatic carbons of the cyclopentyl and ethyl groups will resonate at higher field strengths.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Cyclopentyl CH₂ 1.5 - 2.0 Multiplet
Ethyl CH₂ 2.5 - 2.9 Triplet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl C=O 195 - 210
Phenyl C-F 160 - 165 (JC-F)
Phenyl C 115 - 140
Ethyl CH₂ 35 - 45

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. For this compound, MS can confirm the molecular weight and provide structural clues through characteristic fragmentation patterns. nih.gov

Upon ionization in the mass spectrometer, the molecule will form a molecular ion (M⁺). This molecular ion can then undergo fragmentation through various pathways. Two common fragmentation pathways for ketones are alpha cleavage and the McLafferty rearrangement. libretexts.org

Alpha Cleavage: This involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom (the alpha-carbon). wikipedia.orgyoutube.com For this compound, this can result in the loss of the cyclopentyl radical or the 2-(3-fluorophenyl)ethyl radical, leading to the formation of resonance-stabilized acylium ions.

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that have a hydrogen atom on the γ-carbon (the third carbon from the carbonyl group). dummies.comwikipedia.orgyoutube.com The rearrangement involves the transfer of this γ-hydrogen to the carbonyl oxygen, followed by cleavage of the bond between the α- and β-carbons, resulting in the elimination of a neutral alkene and the formation of a radical cation. libretexts.orgyoutube.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Fragmentation Process Lost Neutral Fragment m/z of Detected Ion
Molecular Ion - [M]⁺
Alpha Cleavage Cyclopentyl radical [M - C₅H₉]⁺
Alpha Cleavage 2-(3-fluorophenyl)ethyl radical [M - C₈H₈F]⁺

Chromatographic Separation and Quantitative Detection Methodologies

Chromatographic techniques are essential for separating the target compound from impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. sielc.comresearchgate.net For the analysis of this compound, a reversed-phase HPLC method would typically be employed. epa.govwaters.com In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The purity of a sample can be assessed by the presence of a single major peak in the chromatogram. Quantification is achieved by comparing the peak area of the analyte in the sample to the peak areas of known concentrations of a reference standard. researchgate.net UV detection is commonly used for aromatic ketones, with the detection wavelength set to an absorbance maximum of the 3-fluorophenyl chromophore.

Table 5: Typical HPLC Method Parameters for the Analysis of Aromatic Ketones

Parameter Condition
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at ~254 nm

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds. nih.govrsc.org

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. This allows for the identification of volatile impurities or degradation products that may be present in the sample of this compound. researchgate.netsigmaaldrich.com

Table 6: Typical GC-MS Method Parameters for the Analysis of Ketones

Parameter Condition
Column Capillary column (e.g., DB-5ms)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Ramped from a low to a high temperature
Ionization Mode Electron Ionization (EI)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for High-Resolution Trace Analysis and Compound Identification

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a premier analytical technique that offers exceptional sensitivity and selectivity for the analysis of complex mixtures. chromatographyonline.com This method is particularly well-suited for the trace analysis of fluorinated compounds like this compound in intricate matrices. chromatographyonline.com The process begins with the separation of the analyte from other components in a sample via liquid chromatography, followed by ionization and subsequent analysis by two mass spectrometers in series. This tandem mass spectrometry approach allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions, providing a highly specific fingerprint for the compound of interest.

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QqTOF) and Orbitrap mass spectrometers, are often coupled with LC systems to provide highly accurate mass measurements of both precursor and product ions. nih.gov This capability is crucial for the confident identification of unknown compounds and for distinguishing between isobaric interferences. nih.gov For instance, in the analysis of a related compound, o-chlorophenyl cyclopentyl ketone, high-performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry (HPLC-IT/TOF MS) was successfully employed to identify impurities by analyzing their fragmentation pathways. nih.gov A similar approach can be extrapolated for the analysis of this compound, where the fragmentation pattern would be influenced by the cyclopentyl, ethyl ketone, and 3-fluorophenyl moieties.

The typical workflow for the LC-MS/MS analysis of this compound would involve:

Sample Preparation: Extraction of the analyte from the sample matrix, which could range from biological fluids to environmental samples.

Chromatographic Separation: Utilizing a suitable reversed-phase HPLC or UHPLC column to achieve separation from interfering compounds.

Ionization: Electrospray ionization (ESI) in positive mode is a common choice for ketones.

MS/MS Analysis: Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification or in full scan and product ion scan modes for qualitative analysis and structural elucidation.

The high sensitivity of modern LC-MS/MS systems allows for the detection of analytes at very low concentrations, often in the nanogram per milliliter (ng/mL) range or lower. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Ketone Analysis

ParameterValue
Chromatography System UHPLC
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

Note: These are representative parameters and would require optimization for the specific analysis of this compound.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization in analytical chemistry involves the chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical technique. For ketones, derivatization can be employed to improve ionization efficiency, enhance chromatographic retention, and increase the selectivity of the analysis.

One notable derivatization strategy for ketones is the use of carbonyl-reactive tags. nih.gov For example, fluorous tagging involves reacting the ketone with a reagent containing a fluorous moiety. nih.gov This modification can significantly increase the sensitivity of detection by electrospray ionization MS, with reported increases of up to 30-fold. nih.gov The fluorous tag also facilitates the separation of the derivatized ketone from the sample matrix. nih.gov

Another common approach is derivatization with reagents that introduce a readily ionizable group, such as a Girard's reagent, which reacts with the carbonyl group to form a hydrazone containing a quaternary ammonium (B1175870) group. This permanently charged derivative exhibits excellent ionization efficiency in ESI-MS.

The benefits of derivatization for the analysis of this compound include:

Increased Sensitivity: The introduction of a highly ionizable tag can dramatically lower the limit of detection.

Improved Chromatography: Modifying the polarity of the molecule can lead to better peak shape and resolution in reversed-phase liquid chromatography.

Enhanced Selectivity: Derivatization can target specific functional groups, reducing the complexity of the sample and minimizing interferences.

Table 2: Common Derivatization Reagents for Ketones

ReagentFunctional Group TargetedResulting DerivativeAnalytical Advantage
Fluorous Hydrazine CarbonylFluorous HydrazoneIncreased ESI response, selective extraction
Girard's Reagent T CarbonylHydrazone with Quaternary AmineEnhanced positive ionization
Dansyl Hydrazine CarbonylDansylhydrazoneFluorescent and easily ionizable
2,4-Dinitrophenylhydrazine (DNPH) Carbonyl2,4-DinitrophenylhydrazoneUV-active, suitable for HPLC-UV and LC-MS

The selection of a derivatization strategy depends on the specific analytical goals, the nature of the sample matrix, and the available instrumentation. For trace analysis of this compound, a fluorous tagging or a Girard's reagent derivatization followed by LC-MS/MS would likely provide the highest sensitivity and selectivity.

Computational Chemistry and Theoretical Investigations of Fluorinated Ketone Systems

Quantum Mechanical Studies on Electronic Structure, Stability, and Molecular Orbitals

The introduction of fluorine, a highly electronegative atom, significantly alters the electron distribution within the molecule. This inductive effect makes the carbonyl carbon in fluorinated ketones more electrophilic, meaning it has a greater partial positive charge. nih.gov This increased electrophilicity enhances the susceptibility of the carbonyl group to nucleophilic attack, a key step in many of its chemical reactions. nih.govbeilstein-journals.org

QM calculations are also crucial for studying the stability of different molecular forms. For instance, many fluorinated ketones exist in equilibrium with their hydrate (B1144303) forms in the presence of water. DFT calculations can predict the relative stabilities of the keto and hydrate forms by computing their thermodynamic properties, such as Gibbs free energy. nih.gov Studies have shown that the stability of the hydrate form is enhanced by the number of fluorine atoms positioned near the carbonyl group. nih.gov

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical aspect of QM studies. researchgate.netacs.orgmdpi.com The energy and shape of these orbitals provide vital information about the molecule's reactivity. The LUMO is often centered on the electrophilic carbonyl carbon, and its energy level indicates the molecule's ability to accept electrons. A lower LUMO energy generally corresponds to higher reactivity toward nucleophiles. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com

Table 1: Key Electronic Properties of Fluorinated Ketones from QM Studies

PropertyDescriptionInfluence of Fluorination
Electron DensityDistribution of electrons across the molecule.Increases the electrophilicity (partial positive charge) of the carbonyl carbon. nih.gov
Molecular StabilityRelative energy of different isomers or conformers.Can stabilize hydrate forms, shifting the keto-hydrate equilibrium. nih.gov
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Generally lowered, indicating reduced ability to donate electrons.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Generally lowered, indicating increased reactivity with nucleophiles. nih.gov
HOMO-LUMO GapEnergy difference between HOMO and LUMO; relates to chemical reactivity and stability.Affects the kinetic stability of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of how molecules move and interact over time. nih.govdrexel.edusoton.ac.uk MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes the positions and velocities of atoms as a function of time. dovepress.com This approach is invaluable for conformational analysis and studying intermolecular interactions.

For a flexible molecule like Cyclopentyl 2-(3-fluorophenyl)ethyl ketone, which has several rotatable bonds, numerous conformations (spatial arrangements of atoms) are possible. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations and the energy barriers between them. nih.gov The conformational preferences of fluorinated ketones can significantly influence their reactivity. beilstein-journals.orgnih.gov For example, the accessibility of a reactive conformation where the carbonyl group is exposed for a nucleophilic attack can be a determining factor in a reaction's outcome. beilstein-journals.org

MD simulations are also essential for understanding how fluorinated ketones interact with other molecules, such as solvents or biological macromolecules. nih.govfau.eu These simulations can model non-covalent interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. dovepress.commdpi.com For instance, an MD simulation could be used to study how this compound interacts with water molecules, providing insights into its solubility. In a biological context, MD combined with docking studies can predict how a molecule binds to an enzyme's active site, revealing key intermolecular interactions that stabilize the complex. nih.gov

Theoretical Modeling of Oxidation Kinetics and Atmospheric Fate of Fluorinated Organic Compounds

The atmospheric fate of fluorinated organic compounds is a critical area of environmental science. Theoretical modeling provides a means to predict how these compounds degrade in the atmosphere, primarily through reactions with hydroxyl (OH) radicals. mdpi.comresearchgate.netnih.gov

Computational protocols, often combining quantum mechanics (like DFT) with statistical mechanics (like Transition State Theory), are used to calculate the rate constants of these gas-phase reactions. rsc.org A cost-effective method involves multiconformer transition state theory (MC-TST), which is particularly useful for conformationally flexible molecules. mdpi.comrsc.org This approach calculates the rate of hydrogen abstraction by OH radicals from different sites on the molecule.

The main atmospheric degradation pathway for many hydrofluoroketones is initiated by the abstraction of a hydrogen atom by an OH radical. mdpi.comresearchgate.net The calculated rate constant for this reaction is a key parameter used to estimate the atmospheric lifetime of the compound. A shorter lifetime indicates faster degradation and lower potential for long-range transport and global accumulation. For example, theoretical calculations for two hydrofluoroketones, HFK-447mcc and HFK-465mc, yielded rate constants at 298.15 K that imply atmospheric lifetimes of 10 years and 1 year, respectively. mdpi.com

These theoretical models can also predict branching ratios, which describe the relative likelihood of reaction occurring at different sites within the molecule. rsc.org This information is crucial for identifying the primary degradation products and understanding the complete atmospheric chemical pathway.

Table 2: Calculated Atmospheric Reaction Rate Constants for Selected Fluorinated Ketones with OH Radicals

CompoundCalculated Rate Constant (kOH) at 298.15 K (cm3 molecule-1 s-1)Implied Atmospheric LifetimeReference
HFK-447mcc (CF3CF2CF2C(O)CH3)3.1 x 10-15~10 years mdpi.com
HFK-465mc (CF3CF2C(O)CF2CH3)3.2 x 10-14~1 year mdpi.com

Computational Approaches to Understand Reactivity and Catalysis in Ketone Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of complex organic reactions involving ketones. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For ketone chemistry, computational studies have provided deep insights into a variety of transformations. DFT calculations, for example, can be used to investigate the mechanism of catalytic reactions, such as the copper-catalyzed allylation of ketones or the enantioselective α-allylation via Singly Occupied Molecular Orbital (SOMO) catalysis. nih.govmit.edu These studies can reveal the structure of the active catalyst, the step-by-step mechanism of bond formation, and the origins of stereoselectivity (why one stereoisomer product is formed preferentially). mit.edu

In the context of fluorinated ketones, computational methods can explain how fluorine substitution affects reactivity and reaction pathways. beilstein-journals.org For example, theoretical studies on the borohydride (B1222165) reduction of α-halogenated ketones showed that α-fluoro ketones were slightly less reactive than their chloro and bromo counterparts. beilstein-journals.org This counterintuitive result was explained by computational analysis, which revealed that the reactive conformation required for optimal orbital overlap was energetically less favorable for the fluoro ketone. beilstein-journals.org Such insights are crucial for designing new synthetic routes and developing more efficient catalysts.

Environmental Transformation and Degradation Research of Fluorinated Organic Compounds

Environmental Persistence and Mobility Assessment for Novel Fluorinated Substances

The defining characteristic of many fluorinated organic compounds is their environmental persistence, stemming from the strength and stability of the C-F bond. icipe.orgnih.gov This persistence means that once released, these substances can remain in the environment for extended periods, leading to potential long-term contamination. numberanalytics.comnih.gov

Persistence: Novel fluorinated substances are often designed for stability, which translates to high resistance against environmental degradation. nih.gov Like many per- and polyfluoroalkyl substances (PFAS), they can be considered persistent or very persistent. researchgate.net While some newer fluorinated alternatives are designed to be less bioaccumulative, their persistence can remain high. nih.gov Studies on novel fluorotelomer betaines, for example, have shown remarkably high persistence in soil microcosms, defying expectations of biodegradation. goldschmidt.info

Mobility: The mobility of a chemical compound determines its ability to move through environmental compartments like soil and water. researchgate.net

Soil Mobility: The movement of fluorinated compounds in soil is governed by factors such as soil type, pH, organic carbon content, and the compound's chemical properties. koreascience.krkrishisanskriti.org Generally, substances with lower sorption to soil particles are more mobile and have a higher potential to leach into groundwater. semanticscholar.org Short-chain fluorinated compounds tend to be more mobile in soil and groundwater than their long-chain counterparts. nih.govnih.gov

Water Mobility: High water solubility and low partitioning to sediment can lead to long-range transport in aquatic systems. pfascentral.org The dual hydrophobic and hydrophilic nature of some fluorinated compounds complicates their environmental transport, making their behavior different from conventional organic pollutants. cswab.org

FactorInfluence on Environmental FateImplications for Novel Fluorinated Substances
C-F Bond StrengthConfers high resistance to biotic and abiotic degradation, leading to high persistence. icipe.orgnumberanalytics.comExpected to be a primary contributor to the environmental persistence of the compound.
Soil Sorption (Koc)Determines how strongly a chemical binds to soil organic matter. High Koc leads to low mobility. krishisanskriti.orgUnknown for this specific compound, but crucial for assessing leaching potential.
Water SolubilityHigh solubility generally correlates with higher mobility in aquatic environments and soil porewater. who.intInfluences transport in surface water and potential for groundwater contamination.
Chain LengthFor some classes of fluorinated compounds, shorter chains are associated with greater mobility. nih.govnih.govAs a relatively small molecule, it may exhibit significant mobility.
Environmental ConditionsSoil pH, organic matter content, and microbial community composition all affect persistence and mobility. koreascience.krkrishisanskriti.orgThe compound's fate will vary significantly between different environmental settings.

Research Priorities for Comprehensive Environmental Fate Studies on Fluorinated Organic Compounds

Despite decades of research, significant knowledge gaps remain concerning the environmental fate of the vast number of fluorinated organic compounds in commerce and in the environment. nih.govacs.org The focus has historically been on a small subset of legacy compounds, leaving thousands of novel substances largely uncharacterized. tandfonline.com

Key research priorities include:

Characterization of Novel PFAS: There is an urgent need to identify and characterize the thousands of fluorinated substances in use, many of which are not included in routine environmental monitoring. pfascentral.orgacs.org This includes substances released from industrial processes, consumer products, and waste streams.

Detailed Degradation Pathway Studies: Comprehensive research is required to elucidate the biotic and abiotic degradation pathways for a wider range of fluorinated compounds. nih.gov This involves identifying transformation products and determining whether they are benign or represent persistent terminal metabolites. researchgate.net

Improved Analytical Methods: Developing advanced analytical techniques is crucial for detecting and quantifying novel fluorinated compounds and their transformation products in complex environmental matrices. nih.gov This is essential for accurate exposure and risk assessment.

Assessing Persistence and Mobility: Standardized testing and modeling are needed to assess the persistence and mobility of new and existing fluorinated chemicals to predict their environmental distribution and potential for contaminating water resources. nih.govresearchgate.net

Understanding Bioaccumulation and Trophic Transfer: More studies are needed to understand how different fluorinated structures bioaccumulate in organisms and move through food webs, particularly in terrestrial ecosystems. researchgate.net

Addressing these research priorities is essential for developing a comprehensive understanding of the environmental risks posed by the entire class of fluorinated organic compounds and for informing effective regulatory and management strategies. nih.govtandfonline.com

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Intermediate in the Construction of Complex Organic Molecules

Cyclopentyl 2-(3-fluorophenyl)ethyl ketone is a significant intermediate in multi-step synthetic sequences aimed at producing complex organic molecules. The ketone functional group is a key site for a variety of chemical transformations. For instance, closely related aryl cyclopentyl ketones are known to undergo alpha-halogenation, typically bromination, to introduce a reactive site adjacent to the carbonyl group. researchgate.net This alpha-bromo ketone can then react with various nucleophiles, such as amines, to build more elaborate structures.

A notable transformation involving this class of compounds is the expansion of the cyclopentyl ring. Following the reaction with an amine like methylamine, the resulting α-hydroxy amine can undergo a thermal rearrangement, expanding the five-membered cyclopentanol (B49286) ring into a six-membered cyclohexanone (B45756) ring. researchgate.net This ring-expansion strategy is a powerful tool for accessing different cyclic systems from a common precursor. The fluorophenyl group remains intact throughout these transformations, allowing for the introduction of fluorine, a common element in bioactive molecules, into the final complex structure.

Integration into Synthetic Pathways for Pharmaceutical and Agrochemical Intermediates

Aryl cyclopentyl ketones are well-established precursors in the synthesis of important pharmaceutical compounds. The most prominent example is their role as a key intermediate in the synthesis of ketamine and its analogues. google.comevitachem.comgoogle.com Specifically, analogues such as 2-Fluorophenyl cyclopentyl ketone are direct precursors in the synthesis of fluoroketamine, a derivative of ketamine. researchgate.netmedchemexpress.commedchemexpress.comglpbio.com The synthesis typically involves a Grignard reaction between a fluorobenzonitrile and a cyclopentylmagnesium halide, followed by transformations like those described above to yield the final arylcyclohexylamine structure. researchgate.netgoogle.com The subject compound, this compound, is a structural analogue positioned to serve as an intermediate for similar psychoactive compounds and other central nervous system agents.

While direct application in agrochemical synthesis is less documented in publicly available literature, the structural motifs of the compound are relevant to the field. The 3-fluorophenyl group, in particular, is a common feature in many modern herbicides and fungicides. The presence of this group, combined with the ketone functionality that allows for further molecular elaboration, makes this compound a plausible intermediate for the synthesis of novel agrochemical candidates.

Utilization in the Synthesis of Bicyclic and Polycyclic Aromatic Hydrocarbon Systems

The rigid structure of aryl ketones, including the cyclopentyl ketone class, makes them suitable starting materials for constructing fused ring systems. The related 2-Chlorophenyl cyclopentyl ketone is explicitly noted for its use as a reagent in preparing bicyclic and polycyclic aromatic hydrocarbons (PAHs). evitachem.com This reactivity can be extrapolated to its fluorinated analogue.

The synthesis of such systems can be achieved through several pathways. One common method is intramolecular cyclization, such as a Friedel-Crafts type reaction, where the carbonyl group is first converted to an alcohol and then an acid catalyst promotes the cyclization of the ethyl chain onto the phenyl ring to form a new fused ring. Another advanced strategy involves palladium-catalyzed reactions, such as cyclopentannulation, which can be used to create complex, multi-ring systems. nih.gov The presence of the fluorine atom on the phenyl ring can influence the regioselectivity of these cyclization reactions, offering a handle to direct the formation of specific isomers of the resulting polycyclic system. These cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) are of interest for their unique electronic and photophysical properties. nih.govrsc.org

Development of Novel Synthetic Reagents and Catalysts Derived from or Related to the Compound Class

The functional groups within this compound provide opportunities for its development into specialized synthetic reagents or catalyst components. The ketone moiety is a versatile chemical handle that can be transformed into a wide array of other functional groups. For example, conversion to imines, oximes, or hydrazones can yield molecules with coordinating atoms (nitrogen, oxygen) that can act as ligands for transition metals. By incorporating chirality, for instance in the cyclopentyl ring or in a substituent added to the ketone, it is possible to develop chiral ligands for asymmetric catalysis.

Furthermore, the entire molecule can serve as a scaffold for new reagents. The fluorophenyl group can be further functionalized, and the cyclopentyl ring can be opened or modified to create non-cyclic reagents with specific steric and electronic properties. The development of reagents from this class of compounds could lead to new methods for carbon-carbon bond formation or functional group transformations, leveraging the unique combination of its aliphatic ring, aromatic system, and reactive carbonyl group.

Q & A

Q. What are the common synthetic routes for cyclopentyl 2-(3-fluorophenyl)ethyl ketone, and how can its structural integrity be validated?

this compound is typically synthesized via Michael addition reactions. For instance, a cyclopentyl anion can react with ethyl vinyl ketone to form the ketone backbone, followed by functionalization with a 3-fluorophenyl group . Structural validation relies on spectroscopic techniques such as NMR and mass spectrometry. For example, cyclohexyl methyl ketone analogs (e.g., CAS 823-76-7) have been characterized using these methods to confirm regiochemistry and purity .

Q. How is the compound utilized as an intermediate in pharmaceutical research?

The ketone moiety in this compound serves as a key intermediate in synthesizing bioactive molecules. For example, structurally similar ketones are used to prepare kinase inhibitors like AZD1152, where fluorophenyl groups enhance binding affinity . Its role in forming carbon-carbon bonds via nucleophilic additions (e.g., Grignard reactions) is critical for constructing complex pharmacophores.

Advanced Research Questions

Q. What retrosynthetic strategies are effective for planning the synthesis of this compound?

Retrosynthetic disconnections focus on polar functional groups. A viable strategy involves disconnecting the ketone into a cyclopentyl anion and an α,β-unsaturated carbonyl precursor (e.g., ethyl vinyl ketone). This approach leverages the reactivity of enolates in conjugate additions, as demonstrated in retro-Michael analyses . Computational modeling of electron-deficient carbonyl systems can further optimize reaction pathways.

Q. How can impurities in synthesized batches be identified and resolved?

Impurity profiling requires advanced analytical techniques. For example, HPLC coupled with hybrid ion trap/time-of-flight mass spectrometry (HPLC-IT-TOF/MS) has been used to identify byproducts like o-chlorobenzoic acid anhydride in related ketones. This method enables precise mass spectral matching and elemental composition analysis, critical for tracing synthetic route deviations .

Q. What spectroscopic methods resolve contradictions in structural elucidation for fluorinated ketones?

Discrepancies in NMR data (e.g., coupling constants or fluorine chemical shifts) can arise due to conformational flexibility. High-resolution ¹⁹F NMR and 2D NOESY experiments are employed to differentiate regioisomers. For cyclohexyl methyl ketone analogs (CAS 823-76-7), coupling mass spectral fragmentation patterns with NMR data ensures accurate assignments .

Q. How does the fluorophenyl substituent influence the compound’s reactivity in nucleophilic additions?

The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of adjacent carbonyl groups, facilitating nucleophilic attacks. Comparative studies with non-fluorinated analogs (e.g., phenyl vs. 3-fluorophenyl) show faster reaction kinetics in Michael additions, attributed to increased polarization of the carbonyl group .

Q. What methodologies assess the biological activity of fluorinated ketones in preclinical studies?

Fluorinated ketones are evaluated for bioactivity using enzyme inhibition assays (e.g., kinase profiling) and cell-based models. For example, fluoro-hydroxy ketones derived from halogenated phenols have shown antimicrobial and antitumor potential, validated via in vitro cytotoxicity screens . Metabolic stability studies using liver microsomes further inform pharmacokinetic optimization.

Q. How can computational chemistry predict the stability and degradation pathways of this compound?

Density Functional Theory (DFT) calculations model degradation mechanisms, such as hydrolysis or oxidation. For cyclohexyl ketone analogs, simulations predict susceptibility to acid-catalyzed keto-enol tautomerism, guiding storage conditions (e.g., inert atmospheres, low temperatures) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.